Lipophilicity Advantage: Quantified logP Differential Between Thiomorpholine and Morpholine Parent Rings
The thiomorpholine scaffold in 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)thiomorpholine confers a significant lipophilicity increase relative to its direct morpholine analog 4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)morpholine (CAS 1791134-52-5). The parent thiomorpholine ring exhibits an ACD/LogP of +0.27, compared to −1.08 for the parent morpholine ring, yielding a ΔlogP of +1.35 log units . This corresponds to an approximately 22-fold greater octanol–water partition coefficient for the sulfur-containing scaffold. Similarly, the computed XLogP3 for the full morpholine analog is −0.9 with a topological polar surface area (TPSA) of 60.2 Ų , whereas the thiomorpholine substitution is expected to increase logP by approximately 1.1–1.5 units based on the parent-ring difference. This enhanced lipophilicity predicts improved passive membrane permeability and altered tissue distribution, key considerations in probe or lead compound selection .
| Evidence Dimension | Lipophilicity (logP) of parent heterocyclic ring |
|---|---|
| Target Compound Data | Thiomorpholine parent ring: ACD/LogP = +0.27 |
| Comparator Or Baseline | Morpholine parent ring: ACD/LogP = −1.08 |
| Quantified Difference | ΔlogP = +1.35 (thiomorpholine – morpholine), representing ~22-fold higher octanol–water partition |
| Conditions | ACD/Labs Percepta Platform v14.00 computed logP; ChemSpider-predicted data |
Why This Matters
The ~22-fold lipophilicity differential directly influences membrane permeability, oral bioavailability potential, and blood–brain barrier penetration, making thiomorpholine-based compounds preferable to morpholine analogs in programs targeting intracellular or CNS targets where higher logP is desirable.
- [1] Kuujia. 4-(1-Methyl-1H-1,2,3-triazole-4-carbonyl)morpholine (CAS 1791134-52-5). XLogP3: −0.9; TPSA: 60.2 Ų. Accessed 2026. View Source
